2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Description
2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.43. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
The compound's structural relation to triazoles suggests its potential in enzyme inhibition. For instance, isatin 1,2,3-triazoles have been studied as potent inhibitors against caspase-3, an enzyme involved in apoptosis, indicating that similar compounds might have biological significance in regulating cell death mechanisms (Jiang & Hansen, 2011).
Chemical Synthesis
1-Sulfonyl-1,2,3-triazoles, a group to which the compound could be related, are used in the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes. These reactions involve nickel(0) catalysts and offer pathways to various polysubstituted pyrroles through reactions like double bond transposition and Alder-ene reactions (Miura et al., 2013).
Catalytic Reactions
The structure's similarity to sulfonyl[1,2,3]triazolo[4,5-b]indoles, which are prepared via tandem catalysis processes, hints at its potential in catalytic reactions. These compounds have been used as precursors in the construction of a range of valuable indole molecules, including various biologically relevant structures (Xing et al., 2014).
Material Science
Compounds with similar triazole linkers have been utilized in material science, for example, in the creation of fluoroionophores for Al(3+) sensing based on internal charge transfer (ICT) mechanisms. Such applications suggest potential for the subject compound in sensor technology or materials chemistry (Maity & Govindaraju, 2010).
Properties
IUPAC Name |
2-[1-[4-[3-(trifluoromethyl)phenyl]phenyl]sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)16-3-1-2-15(12-16)14-4-6-18(7-5-14)29(27,28)25-11-8-17(13-25)26-23-9-10-24-26/h1-7,9-10,12,17H,8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTSLMJIEBWRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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